molecular formula C9H12N2O3 B2490447 3-[(4-Nitrophenyl)amino]propan-1-ol CAS No. 86651-99-2

3-[(4-Nitrophenyl)amino]propan-1-ol

Cat. No.: B2490447
CAS No.: 86651-99-2
M. Wt: 196.206
InChI Key: WVKYZNIVNCTAQE-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)amino]propan-1-ol is a nitrophenyl derivative organic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . This compound is a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both an aromatic nitro group and an amino-propanol chain, makes it a versatile intermediate for the development of more complex molecules. Researchers utilize this compound in the synthesis of potential pharmacologically active substances, where it can contribute to the core structure or serve as a linker. The nitro group can be readily reduced to an amine, enabling further functionalization, while the propanol chain offers a handle for derivatization or can influence the solubility of the target molecule. It is supplied with the MDL number MFCD00745822 . This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Handling and Safety: Specific hazard statements for this compound are not fully classified in the search results . As a standard laboratory practice, it is recommended to handle all chemicals with care using appropriate personal protective equipment (PPE) and to refer to the Safety Data Sheet (SDS) for detailed handling and disposal guidelines. Please Note: This product is currently out of stock . For information on future availability, please contact us directly.

Properties

IUPAC Name

3-(4-nitroanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h2-5,10,12H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKYZNIVNCTAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Nitrophenyl Amino Propan 1 Ol and Its Analogues

Direct Synthetic Routes

Direct synthetic strategies aim to construct the 3-[(4-Nitrophenyl)amino]propan-1-ol molecule in a single or a few convergent steps. These methods often involve the formation of the key carbon-nitrogen bond as a final or near-final step.

Amination Reactions (e.g., Nucleophilic Substitution)

One of the most direct methods for synthesizing this compound is through a nucleophilic aromatic substitution (SNA_r_) reaction. This approach involves the reaction of an activated aryl halide, typically 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene, with 3-amino-1-propanol. The electron-withdrawing nitro group on the aromatic ring activates the halide for displacement by the nucleophilic amine of 3-amino-1-propanol. google.com

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), and in the presence of a base to neutralize the hydrohalic acid byproduct. Potassium carbonate is a commonly used base for this transformation. chemicalbook.com The reaction temperature is often elevated to facilitate the substitution.

A representative procedure involves stirring a mixture of 1-fluoro-4-nitrobenzene and 3-amino-1-propanol with potassium carbonate in DMF at a moderately high temperature. chemicalbook.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by recrystallization or column chromatography.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
ElectrophileNucleophileSolventBaseTemperatureYieldReference
1-Fluoro-4-nitrobenzene3-AminophenolDMFK₂CO₃80 °C95% chemicalbook.com

Note: This table presents data for a closely related reaction, illustrating the general conditions applicable to the synthesis of the target compound.

Reduction Strategies for Nitro-Containing Precursors

This strategy is generally more applicable to the synthesis of the amino-analogue, 3-[(4-aminophenyl)amino]propan-1-ol, where the nitro group of the target compound is reduced in a subsequent step. However, if a precursor containing both the nitro group and the amino-propanol side chain is available through other means, selective reduction of a different functional group could be envisioned, though this is less common.

Ring-Opening Reactions (e.g., from Epoxides or Aziridines)

The ring-opening of strained three-membered rings like epoxides or aziridines with appropriate nucleophiles provides a powerful method for constructing 1,2- and 1,3-amino alcohols. nih.govmdpi.com

In the context of synthesizing this compound, one could envision the ring-opening of a suitable aziridine (B145994) precursor. For instance, the reaction of an N-(4-nitrophenyl)aziridine with a hydroxide (B78521) source or the acid-catalyzed ring-opening with water could theoretically yield the desired product. The regioselectivity of the ring-opening is a critical factor and is influenced by the substituents on the aziridine ring and the reaction conditions. mdpi.com

Alternatively, the ring-opening of an epoxide, such as 2-(oxiran-2-ylmethyl)oxirane, with 4-nitroaniline (B120555) could also be a potential, though less direct, route to an analog. The nucleophilic attack of the aniline (B41778) nitrogen onto one of the epoxide rings would lead to the formation of an amino alcohol structure.

Table 2: General Approaches for Ring-Opening Reactions
Strained RingNucleophileCatalyst/ConditionsProduct TypeReference
AziridineO-NucleophilesAcid or Base CatalysisAmino alcohol nih.gov
EpoxideN-NucleophilesAcid or Base CatalysisAmino alcohol nih.gov

Condensation and Coupling Approaches

Condensation reactions can also be employed to form the target molecule. A plausible approach involves the reaction of 4-nitroaniline with a three-carbon electrophile already containing a hydroxyl group or a precursor to it. For example, the condensation of 4-nitroaniline with 3-chloropropan-1-ol under basic conditions could yield this compound. This reaction is mechanistically similar to the nucleophilic substitution described in section 2.1.1.

Another strategy could involve the condensation of 4-nitroaniline with an α,β-unsaturated aldehyde like acrolein, followed by selective reduction of the imine and aldehyde functionalities. However, controlling the selectivity of such a reaction can be challenging.

Indirect Synthesis and Precursor Chemistry

Preparation of Key Intermediates

Synthesis of 3-(4-Nitrophenyl)propan-1-ol:

One important precursor is 3-(4-nitrophenyl)propan-1-ol. This compound can be synthesized via the nitration of 3-phenylpropan-1-ol. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to favor the formation of the para-substituted product. nih.gov

Alternatively, 3-(4-nitrophenyl)propanoic acid can be reduced to the corresponding alcohol. magritek.com Common reducing agents for this transformation include borane-tetrahydrofuran (B86392) complex (BH₃·THF). The reaction of 3-(4-nitrophenyl)propanoic acid with BH₃·THF in a solvent like tetrahydrofuran (B95107) (THF) at room temperature provides the desired alcohol in high yield. magritek.com

Synthesis of 3-(4-Nitrophenyl)propanoic acid:

This carboxylic acid intermediate can be prepared through various methods. One common route is the nitration of 3-phenylpropanoic acid.

Synthesis of 4-Nitroaniline:

A key starting material for many of these synthetic routes is 4-nitroaniline. It is typically prepared by the nitration of aniline. To prevent over-oxidation and to control the position of nitration, the amino group of aniline is first protected by acetylation to form acetanilide (B955). The acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid, which predominantly yields the para-nitro isomer due to the directing effect of the acetamido group. magritek.com The resulting p-nitroacetanilide is then hydrolyzed, usually under acidic conditions, to afford 4-nitroaniline. magritek.com

Table 3: Synthesis of Key Precursors
PrecursorStarting Material(s)Reagents/ConditionsYieldReference
3-(4-Nitrophenyl)propan-1-ol3-(4-Nitrophenyl)propanoic acidBorane-THF complex, THF, Room Temp95% magritek.com
AcetanilideAnilineAcetic anhydride (B1165640)- magritek.com
p-NitroacetanilideAcetanilideConc. HNO₃, Conc. H₂SO₄- magritek.com
4-Nitroanilinep-NitroacetanilideH₂SO₄, H₂O, Heat- magritek.com

Derivatization from Related Propanol (B110389) and Nitrophenyl Scaffolds

A primary route for synthesizing this compound involves the nucleophilic substitution reaction between a 3-halopropanol or a related derivative and 4-nitroaniline. Alternatively, the reaction can proceed from 3-aminopropan-1-ol and a reactive p-nitrophenyl derivative, such as p-fluoronitrobenzene.

A common synthetic strategy for related structures, such as 4-(4-aminophenyl)-3-morpholinone, begins with the condensation of a p-halonitrobenzene with a suitable amine, like morpholine (B109124). google.com This is followed by oxidation and subsequent reduction of the nitro group to yield the final amino product. google.com This multi-step process highlights a modular approach where the nitrophenyl scaffold is first combined with the amine-containing moiety, followed by functional group transformations. For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides often starts by reacting p-nitroaniline with acyl chlorides, followed by the reduction of the nitro group. researchgate.net

Another approach involves the reduction of a precursor molecule. For example, 3-[N-phenyl-N-(4-nitrophenyl)amino]-1-bromopropane can be prepared from N-phenyl-N-(4-nitrophenyl)amide and 3-bromopropionyl chloride, which is then reduced using a borane (B79455) complex in tetrahydrofuran (THF) to yield the corresponding propanolamine (B44665) derivative. prepchem.com

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound and its analogues is crucial for improving efficiency and making these processes viable for larger-scale production. Key areas of focus include enhancing reaction yields, fine-tuning conditions, and employing catalytic methods.

High yields are often achieved through multi-step syntheses where purification of intermediates is possible. In a synthesis pathway for the amino analogue, 3-(4-Amino-phenyl)-propan-1-ol, the initial reaction of 4-(4-Nitro-phenyl)-butyric acid with a Borane-THF complex to form 3-(4-Nitro-phenyl)-propan-1-ol proceeds with a high yield of 95%. chemicalbook.com The subsequent hydrogenation step to reduce the nitro group is also highly efficient, affording the final product in a 98.5% yield. chemicalbook.com The use of protecting groups and efficient purification techniques like chromatography and recrystallization are standard practices to maximize the yield and purity of the final product.

Reaction conditions play a critical role in the synthesis of nitrophenyl-containing compounds. For condensation reactions, such as the one between p-halonitrobenzene and morpholine to create a precursor for an analogue, temperatures can range from 40-130 °C with reaction times of 1-10 hours. google.com In another example, the synthesis of 1-nicotinoyl-3-(meta-nitrophenyl)-thiourea is conducted in dimethylformamide (DMF) at an initial temperature of 40-45 °C, which is then raised to 80 °C for 4 hours. e3s-conferences.org The choice of solvent is also crucial; for instance, the reduction of nitroarenes to their corresponding anilines is commonly performed using a Pd/C catalyst in solvents like ethanol (B145695) or methanol (B129727) at room temperature. researchgate.net

Interactive Table: Reaction Conditions for Synthesis of Analogous Structures

Product/IntermediateReactantsSolventTemperatureTimeYield
4-(4-nitrophenyl)morpholinep-halonitrobenzene, MorpholineN/A40-130 °C1-10 hoursN/A
1-nicotinoyl-3-(m-nitrophenyl)thioureaHeterocyclic thioisocyanate, m-nitroanilineDimethylformamide40-80 °C4.5 hours94% e3s-conferences.org
N-(4-aminophenyl)-substituted benzamidesNitro derivatives (2a,b)EthanolRoom Temp30 minN/A
3-(4-Nitro-phenyl)-propan-1-ol4-(4-Nitro-phenyl)-butyric acid, Borane-THFTHFRoom Temp1 hour95% chemicalbook.com
3-(4-Amino-phenyl)-propan-1-ol3-(4-Nitro-phenyl)-propan-1-olMethanolN/AN/A98.5% chemicalbook.com

Catalysis is fundamental to the efficient synthesis of this compound and its analogues. The reduction of the nitro group is a key step, commonly achieved through catalytic hydrogenation. Palladium on activated charcoal (Pd/C) is a widely used catalyst for this transformation, often in the presence of hydrogen gas. researchgate.netchemicalbook.com This method is favored for its high efficiency and clean conversion.

Beyond simple reductions, more complex catalytic systems are employed for constructing the core structure. The synthesis of related chiral 1,3-aminoalcohols has been achieved through palladium-catalyzed hydrogenation of hydroxyl-azides or Raney-nickel-catalyzed hydrogenation of oximes. nih.gov Biocatalysis, using enzymes like ketoreductases, also presents a powerful approach for specific transformations, particularly in stereoselective synthesis. chemrxiv.orgnih.gov

Stereoselective Synthesis of Chiral Forms

The propan-1-ol backbone of the target molecule contains a potential stereocenter if substituted, making the stereoselective synthesis of chiral forms a critical area of investigation, especially for pharmaceutical applications where a single enantiomer is often responsible for the desired activity. mdpi.comnih.gov

The development of enantioselective and diastereoselective methods allows for precise control over the 3D arrangement of atoms in the molecule. A powerful strategy involves the combination of chemical and biological catalysis. For example, a one-pot, three-step chemoenzymatic cascade has been developed to produce chiral nitro alcohols, which are precursors to amino alcohols. chemrxiv.org This process can involve a chiral thiourea-catalyzed asymmetric conjugate addition followed by a ketoreductase-mediated reduction, achieving high diastereomeric and enantiomeric ratios (up to >97:3). chemrxiv.org

Chiral thiourea (B124793) catalysts have also been used effectively in intramolecular Michael-type cyclization reactions to construct chiral 3-nitro-4-chromanones with high diastereoselectivities and excellent enantioselectivities. nih.gov For the synthesis of chiral 1,3-aminoalcohols, a common strategy involves the formation of a Schiff base from a ketone, followed by reduction. nih.gov The use of biocatalysts, such as ketoreductases (KREDs), has proven highly effective in achieving high diastereoselectivity. For instance, a KRED-catalyzed reduction was used to accomplish a highly trans-diastereoselective synthesis of a cyclobutanol (B46151) derivative with an approximate 98:2 diastereomeric ratio. nih.gov Such enzymatic methods are increasingly important for producing single enantiomers of chiral alcohols and amines. nih.govorganic-chemistry.org

Interactive Table: Catalysts in Stereoselective Synthesis of Analogues

Reaction TypeCatalystProduct ClassStereoselectivity
Asymmetric Conjugate Addition / ReductionChiral Thiourea / KetoreductaseChiral Nitro Alcoholsup to >97:3 dr/er chemrxiv.org
Intramolecular Michael-type CyclizationChiral ThioureaChiral 3-Nitro-4-chromanonesHigh dr, good to excellent ee nih.gov
Oxime HydrogenationRaney NiPrimary AminoalcoholsDiastereomeric mixture (2:1) nih.gov
Ketone ReductionKetoreductase (KRED)trans-amino-cyclobutanol~98:2 dr nih.gov
Ketone Reduction(S)-oxazaborolidine(R) secondary alcoholsHigh enantioselectivity organic-chemistry.org

Chiral Auxiliary and Catalyst Applications

The enantioselective synthesis of this compound and its analogues relies on strategies that introduce chirality in a controlled manner, leading to the desired stereoisomer. Key among these methods are the application of chiral auxiliaries and the use of asymmetric catalysis. These approaches are fundamental in producing enantiomerically pure compounds, which is often crucial for their application in various fields.

Chiral Catalysis for Key Intermediates

A significant strategy for synthesizing chiral 3-amino-1-propanol derivatives involves the asymmetric synthesis of key chiral precursors. One such precursor is a chiral γ-nitro alcohol, which contains the core carbon skeleton and the necessary functional groups that can be elaborated into the final product.

Recent research has demonstrated a powerful one-pot, three-step chemoenzymatic cascade to access these chiral γ-nitro alcohols. nih.govchemrxiv.org This process begins with a Wittig reaction, followed by a crucial organocatalyzed asymmetric conjugate addition of nitromethane (B149229) to an α,β-unsaturated aldehyde. nih.gov This key step, which establishes the stereocenter, is often mediated by a chiral thiourea catalyst. nih.govchemrxiv.org The resulting chiral γ-nitro ketone is then stereoselectively reduced by a ketoreductase (KRED) enzyme to furnish the desired chiral γ-nitro alcohol. nih.govchemrxiv.org This cascade provides the precursors in moderate to excellent yields and with high levels of diastereomeric and enantiomeric purity. nih.gov

The conversion of the resulting chiral γ-nitro alcohol to a target compound like this compound would involve standard synthetic transformations: reduction of the nitro group to a primary amine, followed by N-arylation with a suitable 4-nitrophenyl source.

Table 1: Chemoenzymatic Synthesis of Chiral γ-Nitro Alcohol Precursors nih.govchemrxiv.org

Entry Aldehyde Substrate Overall Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Ratio (e.r.)
1 Benzaldehyde 77 >97:3 >97:3
2 4-Chlorobenzaldehyde 80 >97:3 >97:3
3 4-Bromobenzaldehyde 74 >97:3 >97:3
4 4-Methoxybenzaldehyde 51 94:6 >97:3
5 2-Naphthaldehyde 68 >97:3 >97:3

This table showcases the results for the synthesis of chiral γ-nitro alcohols, which are versatile precursors for chiral 3-amino-1-propanol derivatives. The reaction combines a Wittig reaction, a chiral thiourea-catalyzed conjugate addition, and a ketoreductase-mediated reduction in a one-pot sequence.

Chiral Auxiliary-Mediated Synthesis

An alternative and well-established approach to asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary can be cleaved and recovered for reuse. wikipedia.org

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prominent in the literature, the methodology is broadly applicable to the synthesis of chiral amines and alcohols. For instance, auxiliaries such as pseudoephedrine and its analogue, pseudoephenamine, are widely employed in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. harvard.edu

In a hypothetical application to synthesize a precursor for the target molecule, one could envision attaching a chiral auxiliary like pseudoephenamine to a propanoic acid derivative. harvard.edu Subsequent α-alkylation or other modifications would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Cleavage of the auxiliary would then yield an enantiomerically enriched carboxylic acid, alcohol, or ketone, which could be further transformed into the desired chiral 3-amino-1-propanol structure. harvard.edu Similarly, sulfinamides are another class of chiral auxiliaries used effectively for the asymmetric synthesis of amines, offering a reliable route to enantiopure amine derivatives that are precursors to N-heterocycles and other complex nitrogen-containing molecules. nih.gov

These catalyst- and auxiliary-based methods represent powerful tools in modern organic synthesis, providing viable pathways to enantiomerically pure compounds like this compound and its structurally related analogues.

Reaction Chemistry and Mechanistic Investigations of 3 4 Nitrophenyl Amino Propan 1 Ol

Reactivity Profiling of Functional Groups

The presence of three reactive centers allows for a diverse range of chemical modifications, with each functional group exhibiting characteristic reactions.

The secondary amine is a key site for nucleophilic reactions, although its reactivity is tempered by the electron-withdrawing nature of the 4-nitrophenyl group. Common transformations include:

N-Acylation: Secondary amines react with acyl chlorides and acid anhydrides to yield amides. lumenlearning.com This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.

Reaction with Nitrous Acid: Secondary amines react with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form N-nitrosamines, which are often characterized as yellow oils. quora.comcuni.cz

Condensation Reactions: In reactions with aldehydes and ketones, secondary amines can form enamines. lumenlearning.com

The basicity of the amine allows it to react with strong acids to form ammonium (B1175870) salts. lumenlearning.comcuni.cz

Summary of Reactions at the Secondary Amine
Reaction TypeReagentProduct Class
N-AcylationAcyl chloride / Acid anhydride (B1165640)Amide
Reaction with Nitrous AcidNitrous Acid (HNO₂)N-Nitrosamine
CondensationAldehyde / KetoneEnamine
NeutralizationStrong Acid (e.g., HCl)Ammonium Salt

The primary alcohol group at the terminus of the propanol (B110389) chain is susceptible to several key transformations:

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used.

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters.

Coordination Chemistry: Amino alcohols like 3-amino-1-propanol can act as ligands, coordinating to metal centers such as zinc(II) through the amino nitrogen. rsc.org

The synthesis of vicinal amino alcohols can be achieved through various methods, including the enantioselective coupling of primary alcohols with other molecules, mediated by iridium catalysts. nih.govorganic-chemistry.org

The nitrophenyl group's reactivity is dominated by the properties of the nitro group and its effect on the aromatic ring.

Reduction of the Nitro Group: This is one of the most significant reactions, converting the strongly electron-withdrawing nitro group (NO₂) into a strongly electron-donating amino group (NH₂). masterorganicchemistry.com This transformation fundamentally alters the electronic character of the aromatic ring. nih.gov The reduction product of a related compound, 4-nitroaniline (B120555), is p-phenylenediamine, which is an important industrial reagent. taylorandfrancis.com

Nucleophilic Aromatic Substitution: The presence of a nitro group can facilitate the replacement of other substituents on the aromatic ring by a nucleophile. For instance, in polynitro compounds, one nitro group can be displaced by a nucleophile like ammonia (B1221849) or a hydroxide (B78521) ion. youtube.com

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the structural confirmation of 3-[(4-Nitrophenyl)amino]propan-1-ol, with each method targeting different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the aromatic protons of the p-nitrophenyl group and the aliphatic protons of the propanol (B110389) chain. The aromatic region typically shows a distinct AA'BB' system due to the para-substitution, with two doublets observed around 8.21 and 7.61 ppm. rsc.org The protons on the propyl chain and those attached to the heteroatoms (oxygen and nitrogen) also present unique chemical shifts.

Proton Assignment Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Ar-H 8.21Doublet7.6
Ar-H 7.61Doublet8.0
CH ₂(a)5.62Multiplet-
CH ₂(b,c)4.61Doublet40.0
OH 3.62Singlet-
Table 1: ¹H NMR spectral data for this compound in CDCl₃. rsc.org
Carbon Assignment Chemical Shift (δ ppm)
Aromatic Carbons147.95, 145.31, 127.01, 124.13
Aliphatic Carbons80.67, 69.98
Table 2: ¹³C NMR spectral data for this compound in CDCl₃. rsc.org

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum exhibits characteristic absorption bands for the hydroxyl (-OH), amine (N-H), nitro (-NO₂), and aromatic groups.

Key vibrational frequencies confirm the presence of these functionalities:

A broad band around 3320 cm⁻¹ is indicative of O-H and N-H stretching vibrations, often overlapping due to hydrogen bonding. rsc.orgucalgary.ca

Strong, distinct peaks around 1532 cm⁻¹ and 1320-1358 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. rsc.orgorgchemboulder.com

Absorptions in the 3075 cm⁻¹ region are assigned to aromatic C-H stretching, while those at 2965 and 2885 cm⁻¹ are due to aliphatic C-H stretching. rsc.org

Bands at approximately 1608 and 1508 cm⁻¹ are characteristic of C=C stretching within the aromatic ring. rsc.org

Vibrational Mode Frequency (ν_max / cm⁻¹) Functional Group
O-H / N-H stretch3320Alcohol / Secondary Amine
Aromatic C-H stretch3075Phenyl Ring
Aliphatic C-H stretch2965, 2885Propyl Chain
Aromatic C=C stretch1608, 1508Phenyl Ring
Asymmetric NO₂ stretch1532Nitro Group
Symmetric NO₂ stretch1358, 1320Nitro Group
C-O stretch1112, 1058Alcohol
Table 3: Characteristic IR absorption bands for this compound. rsc.org

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of the compound. The molecular formula of this compound is C₉H₁₂N₂O₃, which corresponds to a molecular weight of 196.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 196. The fragmentation pattern would further corroborate the structure, showing characteristic losses of fragments such as the propyl alcohol chain or the nitro group.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The prominent chromophore in this compound is the p-nitrophenyl group. This group exhibits strong absorption in the UV-Vis region due to π→π* electronic transitions. For similar p-nitrophenyl derivatives, a strong absorption band is typically observed. For instance, 4-nitrophenol (B140041) shows a maximum absorption (λ_max) around 320 nm, which can shift to approximately 400 nm in basic conditions due to the formation of the nitrophenolate ion. researchgate.net The presence of the amino-propanol substituent is expected to influence the exact position of the λ_max, but the principal absorption is attributable to the electronic system of the nitroaromatic moiety.

X-ray Crystallographic Analysis

X-ray crystallography offers the most definitive structural information by mapping the precise positions of atoms in a single crystal, revealing detailed molecular geometry and intermolecular interactions.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. This data would confirm the planar geometry of the phenyl ring and the tetrahedral geometry around the sp³ hybridized carbons of the propanol chain. Furthermore, it would reveal the solid-state conformation of the molecule and detail the hydrogen bonding network involving the -OH and -NH groups, which dictates the crystal packing. To date, publicly available crystallographic data for this specific compound has not been identified in the searched databases.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

A thorough review of published scientific literature and crystallographic databases reveals a lack of specific studies detailing the crystal structure of this compound. Consequently, there is no available experimental data to definitively describe its intermolecular hydrogen bonding network or crystal packing motifs.

In principle, the molecule possesses functional groups capable of forming significant hydrogen bonds: the hydroxyl (-OH) group as a donor and acceptor, the secondary amine (N-H) group as a donor, and the nitro (NO₂) group as a strong acceptor. These groups would be expected to dominate the crystal packing, likely forming chains or sheets of molecules linked by O-H···O, N-H···O, and potentially weaker C-H···O interactions. However, without experimental crystallographic data, any description of specific bond distances, angles, or packing symmetries remains speculative.

Conformational Preferences in the Solid State

Similarly, due to the absence of a determined crystal structure, the specific conformational preferences of this compound in the solid state have not been documented. Key conformational features, such as the torsion angles defining the orientation of the propanol chain relative to the nitrophenyl ring and the geometry of the aminopropanol (B1366323) backbone, are unknown. While computational modeling could predict potential low-energy conformers, this would not represent the experimentally determined solid-state conformation, which is influenced by the energetic demands of crystal packing.

Advanced Structural Techniques (e.g., Raman, CD Spectroscopy if applicable to published research)

Searches of scientific literature did not yield any studies that have employed advanced structural techniques such as Raman or Circular Dichroism (CD) spectroscopy specifically for the analysis of this compound. Research on the related compound, 3-amino-1-propanol, has utilized Raman and infrared spectroscopy to study its conformational isomers and hydrogen bonding in the liquid and isolated states. However, this analysis does not extend to the title compound with the influential 4-nitrophenyl substituent.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules. These methods model the electronic structure and geometry of a compound, offering a window into its behavior at a subatomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rjpn.org It is favored for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules. In the context of 3-[(4-Nitrophenyl)amino]propan-1-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or higher, would be employed to optimize the molecule's geometry to its lowest energy state. rjpn.org

Ab Initio Methods and Semi-Empirical Calculations

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. Methods like Hartree-Fock (HF) fall into this category. While highly accurate, ab initio calculations are computationally intensive and are often used for smaller molecules or as a benchmark. For a molecule of this size, ab initio methods could be used to refine the results obtained from DFT, particularly for specific properties like electron correlation energies. nih.gov

Semi-empirical calculations represent a faster, more approximate approach. They use parameters derived from experimental data to simplify the complex equations of quantum mechanics. While less accurate than DFT or ab initio methods, they are useful for rapid screening of large numbers of molecules or for studying very large systems where more rigorous methods are computationally prohibitive.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Computational methods provide a detailed picture of this electronic landscape.

Frontier Molecular Orbitals (HOMO/LUMO) and Their Contributions to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. rjpn.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap implies that the molecule is more reactive, as it can be more easily polarized and undergo electronic transitions. nih.gov

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaChemical Significance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. mdpi.com
Ionization Potential (I) -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) -ELUMOThe energy released when an electron is added to the molecule.
Absolute Electronegativity (χ) (I + A) / 2Measures the tendency of the molecule to attract electrons. nih.gov
Chemical Hardness (η) (I - A) / 2Represents the resistance of the molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. colab.ws
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates high polarizability and reactivity. Soft molecules have a small HOMO-LUMO gap. nih.gov
Electrophilicity Index (ω) χ² / (2η)Measures the propensity of a species to accept electrons. A high value indicates a good electrophile. rjpn.org

These descriptors are calculated from the energies of the frontier orbitals and provide a quantitative measure of the molecule's reactivity.

Charge Distribution and Electrostatic Potentials

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species, such as reagents or biological receptors. colab.ws

In an MEP map of this compound:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack. Such regions would be expected around the oxygen atoms of the nitro group and the hydroxyl group.

Blue regions denote positive electrostatic potential, representing electron-deficient areas. These are sites susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms, particularly the one on the hydroxyl group and the amino group.

Green regions represent neutral or non-polar areas, typically found on the carbon backbone.

The MEP map would clearly show the strong electron-withdrawing effect of the nitro group, creating a significant area of negative potential, while the rest of the molecule would display varying potentials based on the influence of the amino and hydroxyl groups. rjpn.org

Modeling of Reactivity and Reaction Pathways

By combining information from frontier orbitals and electrostatic potential maps, computational models can predict the most likely sites for chemical reactions. For this compound, the analysis would suggest several key reactive sites.

The electron-rich amino group and the phenyl ring are potential sites for electrophilic attack . The HOMO's localization would confirm this, indicating these areas are the primary electron donors. The oxygen of the hydroxyl group also represents a nucleophilic center.

Conversely, the area around the nitro group, identified as electron-deficient by its LUMO contribution and positive MEP, is a prime target for nucleophilic attack . The hydrogen of the hydroxyl group, being acidic, is also a potential site for reaction with a base. Global and local reactivity descriptors like Fukui functions can be calculated to provide a more quantitative prediction of these reactive sites for both electrophilic and nucleophilic attacks. researchgate.net

Computational Simulation of Reaction Mechanisms

The reaction mechanisms of molecules like this compound can be elucidated using advanced computational techniques. Methods such as molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) are powerful tools for this purpose. acs.org For instance, in studying the hydrolysis of p-nitrophenyl butyrate (B1204436) by a lipase, computational calculations were employed to map out the potential energy surface and minimum energy path of the enzymatic reaction. acs.org This approach involves preparing the molecular structure, running MD simulations to sample conformational space, and then using QM/MM to investigate the electronic changes during the reaction. acs.org Such simulations can identify rate-limiting steps and provide insights into how factors like enzyme adaptation to cold environments can lower activation energy barriers. acs.org A similar methodology could be applied to understand reactions involving this compound, such as its oxidation or substitution reactions. ucsb.edu

Prediction of Transition State Structures and Energies

Identifying the structure and energy of transition states (TS) is fundamental to understanding reaction kinetics. However, locating TS structures computationally can be challenging. numberanalytics.com A modern approach to overcome this is the use of machine learning (ML) models. numberanalytics.com These models can predict the interatomic distances of a TS structure by learning from the features of the reactants, products, and interpolated structures. numberanalytics.com This method has shown high accuracy, especially for the atomic pairs directly involved in bond formation or breaking. numberanalytics.com The predicted structures can then be refined using quantum chemical methods to confirm them as true saddle points on the potential energy surface. numberanalytics.com The accuracy of these predictions is critical, with successful optimizations often yielding energy errors of less than 0.1 kcal/mol. numberanalytics.com

Table 1: Quantum Chemical Validation of Predicted Transition State Structures

Metric Inferred Structures (pre-optimization) Optimized Structures (post-optimization)
Absolute Energy Error Distribution Broadly distributed from 0.1 to 100 kcal mol⁻¹ A significant portion has an error of less than 0.1 kcal mol⁻¹

| Molecular MAPE Distribution | Bimodal distribution with a peak around 8% | Distribution shifted to the left, indicating error reduction |

Data sourced from a study on machine learning prediction of transition state structures. numberanalytics.com

Conformational Landscape Exploration

Analysis of Stable Conformations and Energy Barriers

The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional shape. Computational conformational analysis is used to identify the most stable conformers and the energy barriers between them. For complex molecules, this process can be initiated with molecular mechanics and then refined using density functional theory (DFT) calculations. nih.gov In a study on benzothiazole (B30560) derivatives, conformational analysis was performed by systematically rotating a key dihedral angle to identify all possible conformers. mdpi.com The two most energetically stable conformers were found at 0° and 180° rotations around the bond connecting the benzothiazole and phenyl rings. mdpi.com For flexible molecules like furanosides, which can adopt a wide range of conformations, more advanced DFT functionals may be required to accurately predict conformational preferences, as simpler methods can sometimes deviate from experimental findings. frontiersin.org

Solvent and Substituent Effects on Chemical Behavior

The chemical behavior of this compound is not only determined by its intrinsic structure but also by its environment and the nature of its functional groups.

A theoretical study on substituted nitrobenzenes using density functional theory investigated how different substituents (like amino and nitro groups) and their positions (ortho, meta, para) affect decomposition reactions. nih.gov The study found that ortho and para substitutions led to significant changes in the reaction energy profiles due to the resonance effect of the nitro group. nih.gov For para and meta substituted compounds, the carbon-nitro bond dissociation energy was directly related to the Hammett constant, which quantifies the electron-donating or electron-withdrawing nature of the substituent. nih.gov In another study on substituted o-nitrotoluenes, variations in the C-NO2 homolysis Gibbs activation energies were also correlated with Hammett parameters. nih.gov These findings underscore the significant influence that the amino and nitro substituents have on the reactivity of the aromatic ring in this compound.

Computational Models for Solvation Effects

Chemical reactions are most often carried out in a solvent, which can have a profound effect on reaction rates and equilibria. ucsb.edu Computational chemistry employs several models to account for these solvent effects. These models are broadly categorized as implicit and explicit. nih.gov

Implicit Solvation Models: These models, also known as continuum models (e.g., Polarizable Continuum Model or PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach simplifies the calculation and is computationally efficient, capturing the average effects of the solvent's polarity. ucsb.edunumberanalytics.com However, it may fail to accurately describe systems where specific solute-solvent interactions, like hydrogen bonding, are critical. nih.gov

Explicit Solvation Models: These models provide a more detailed and accurate picture by representing individual solvent molecules. numberanalytics.com This allows for the study of specific interactions between the solute and the surrounding solvent molecules. acs.orgucsb.edu Common explicit solvation methods include QM/MM, where the solute is treated with quantum mechanics and the solvent with molecular mechanics, and full molecular dynamics (MD) simulations. numberanalytics.comnih.gov While computationally more demanding, explicit models are necessary when strong solute-solvent interactions significantly influence the chemical process. acs.org Machine learning potentials are an emerging strategy to make these explicit solvent simulations more efficient. nih.gov

Quantitative Structure-Reactivity Relationships (QSAR without biological activity focus)

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational and theoretical investigations that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of chemical compounds and their reactivity. In the context of this compound, QSAR studies, devoid of a biological activity focus, are pivotal for understanding its chemical behavior, stability, and potential for undergoing various chemical transformations. These studies typically involve the calculation of a range of molecular descriptors.

Research into the QSAR of nitroaromatic compounds, a class to which this compound belongs, has demonstrated that their reactivity is significantly influenced by electronic and steric factors. The reactivity of such compounds is often related to descriptors like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and various steric parameters.

A study on the electronic properties of 4-nitroaniline (B120555) and its N-alkyl derivatives provides valuable insights that can be extrapolated to this compound. researchgate.net This research revealed that substitution at the amino nitrogen significantly impacts the molecule's electronic characteristics, which in turn influences its reactivity. researchgate.net The introduction of alkyl groups at the amino nitrogen leads to an enhancement of properties such as the dipole moment (µ) and polarizability (α). researchgate.net This increase in polarity and polarizability is associated with a decrease in the optical gap, suggesting an enhanced chemical reactivity. researchgate.net

The following table presents calculated electronic properties for 4-nitroaniline and its N-alkyl derivatives, offering a baseline for understanding the potential properties of this compound.

Table 1: Calculated Electronic Properties of 4-Nitroaniline and its Derivatives

Compound Dipole Moment (µ) in Debye Polarizability (α) in a.u.
4-Nitroaniline 6.25 89.3
N-methyl-4-nitroaniline 6.89 98.7
N-ethyl-4-nitroaniline 7.01 107.4
N,N-dimethyl-4-nitroaniline 7.58 108.1
N,N-diethyl-4-nitroaniline 7.89 125.4

Data sourced from a computational study on 4-nitroaniline derivatives. researchgate.net

The data illustrates a clear trend: as the size and number of alkyl substituents on the amino nitrogen increase, both the dipole moment and the polarizability are enhanced. researchgate.net This suggests that this compound, with its 3-hydroxypropyl group, would exhibit a higher dipole moment and polarizability than 4-nitroaniline, leading to increased reactivity. The hydroxyl group in the substituent can also participate in hydrogen bonding, further influencing its intermolecular interactions and reactivity in different solvent environments.

Furthermore, the frontier molecular orbitals, HOMO and LUMO, are critical in predicting a molecule's reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro group, making it susceptible to nucleophilic attack. The energy of the LUMO is a key descriptor in QSAR models for the reactivity of these compounds. A lower LUMO energy indicates a higher susceptibility to reduction of the nitro group. The substitution on the amino group can modulate the energy of the LUMO, thereby fine-tuning the compound's reactivity.

Chemical Transformations and Derivatization Strategies

Synthesis of Substituted Analogues and Homologues

The synthesis of analogues and homologues of 3-[(4-Nitrophenyl)amino]propan-1-ol can be systematically approached by modifying its three main structural components: the nitrophenyl ring, the propanol (B110389) chain, and the amino nitrogen.

Modifications on the Nitrophenyl Ring

The nitrophenyl ring is a key site for structural modification, primarily through the reduction of the nitro group, which in turn facilitates further substitutions on the aromatic ring.

The most significant transformation of the 4-nitro group is its reduction to a primary amino group, yielding 3-[(4-aminophenyl)amino]propan-1-ol. This conversion dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into a strongly electron-donating amino group. organic-chemistry.org This resulting aniline (B41778) derivative is a versatile intermediate for further functionalization. A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and selectivity. organic-chemistry.orgalfa-chemistry.comrsc.orgresearchgate.netijper.org

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this reduction. chemicalbook.comgoogle.com Other metal-based systems, such as tin (Sn) in the presence of hydrochloric acid (HCl) or zinc (Zn) with ammonium (B1175870) chloride (NH₄Cl), are also effective. ijper.org The reduction of the nitro group can also be achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel(II) acetate (B1210297) catalyst in a wet acetonitrile (B52724) solution. researchgate.net

The resulting 4-amino group can then undergo a range of reactions typical for anilines. For instance, it can be diazotized and subsequently replaced with various substituents, or it can direct further electrophilic substitution on the aromatic ring. wikipedia.org The presence of the activating amino group directs incoming electrophiles primarily to the ortho positions relative to the amino group. youtube.com

Table 1: Reagents for the Reduction of the Nitro Group
ReagentConditionsReference
H₂/Pd(C)Methanol (B129727) chemicalbook.com
Sn/HClAcidic medium ijper.org
Zn/NH₄ClAqueous medium ijper.org
NaBH₄/Ni(OAc)₂·4H₂OWet CH₃CN researchgate.net

Alterations to the Propanol Chain

The propanol side chain offers multiple avenues for modification, including oxidation of the primary alcohol and etherification or esterification reactions.

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. nih.gov For example, oxidation with a mild reagent like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding aldehyde, 3-[(4-nitrophenyl)amino]propanal. Stronger oxidizing agents, such as chromic acid, would lead to the formation of 3-[(4-nitrophenyl)amino]propanoic acid. organic-chemistry.org

The hydroxyl group can also undergo etherification. For instance, O-alkylation can be achieved by treating the alcohol with an alkyl halide in the presence of a base, such as sodium hydride (NaH), to form the corresponding ether. nih.gov This allows for the introduction of a wide variety of alkyl or aryl groups at this position.

Esterification of the primary alcohol is another common derivatization strategy. This can be accomplished by reacting the compound with a carboxylic acid or its more reactive derivatives (e.g., acid chlorides or anhydrides) under appropriate catalytic conditions. For example, reaction with acetic anhydride (B1165640) would yield 3-[(4-nitrophenyl)amino]propyl acetate. google.com

Table 2: Potential Alterations to the Propanol Chain
Reaction TypePotential ReagentPotential Product
Oxidation (to aldehyde)Pyridinium chlorochromate (PCC)3-[(4-Nitrophenyl)amino]propanal
Oxidation (to carboxylic acid)Chromic acid (H₂CrO₄)3-[(4-Nitrophenyl)amino]propanoic acid
EtherificationAlkyl halide / NaH3-[(4-Nitrophenyl)amino]propyl ether derivative
EsterificationAcid anhydride / Acid catalyst3-[(4-Nitrophenyl)amino]propyl ester derivative

Substitutions at the Amino Nitrogen

The secondary amino group in this compound is a nucleophilic center that can readily undergo substitution reactions, such as N-acylation and N-alkylation.

N-acylation can be achieved by reacting the parent compound with acylating agents like acid chlorides or anhydrides. For example, treatment with acetic anhydride can convert the secondary amine into an acetamide. google.com This transformation is often used as a protective strategy to reduce the activating effect of the amino group during other reactions, such as electrophilic aromatic substitution. organic-chemistry.org

N-alkylation introduces an additional alkyl group onto the nitrogen atom, forming a tertiary amine. This can be accomplished using alkyl halides. Selective mono-N-alkylation of similar 3-amino alcohols has been reported, which can be challenging due to the potential for over-alkylation. google.com

Formation of Heterocyclic Systems Incorporating the Compound's Scaffold

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic systems. The amino and hydroxyl groups, or derivatives thereof, can participate in cyclization reactions to form rings such as pyrroles, pyrrolidinones, thiazoles, and oxadiazoles.

Pyrrole (B145914) and Pyrrolidinone Derivatives

Pyrrole and pyrrolidinone rings can be constructed using the backbone of this compound. A plausible route to pyrrole derivatives is through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgrgmcet.edu.in The amino derivative, 3-[(4-aminophenyl)amino]propan-1-ol, could serve as the amine component in this reaction.

Alternatively, the Thorpe-Ziegler cyclization of N-alkylated β,β-enaminonitriles, which can be derived from anilines, provides a pathway to 3-aminopyrrole derivatives. researchgate.net By first converting the amino group of a derivative of the title compound into an enamine and then performing an intramolecular cyclization, a pyrrole ring can be formed.

The synthesis of pyrrolidinone derivatives can be envisioned through the cyclization of γ-amino acids. Oxidation of the propanol chain of this compound to a carboxylic acid, followed by reduction of the nitro group, would yield a γ-amino acid that could potentially undergo intramolecular condensation to form a pyrrolidinone ring.

Thiazole (B1198619) and Oxadiazole Systems

The synthesis of thiazole and oxadiazole heterocycles often requires the preparation of specific precursors from the starting material.

The Hantzsch thiazole synthesis is a classical method for forming a thiazole ring, which involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comrsc.orgmdpi.comresearchgate.netresearchgate.net To utilize this compound in this synthesis, it would first need to be converted into a thioamide. This can be achieved through various methods, including the reaction of the corresponding amide with a thionating agent like Lawesson's reagent, or through a multi-component reaction involving an amine, an aldehyde, and sulfur. organic-chemistry.orgnih.govorganic-chemistry.orgrsc.orgchemistryviews.org The resulting thioamide can then be reacted with an appropriate α-haloketone to construct the thiazole ring.

The formation of 1,3,4-oxadiazole (B1194373) rings typically proceeds from the cyclization of diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.netijper.orgnih.govnih.govresearchgate.net To synthesize an oxadiazole derivative, the propanol chain of the title compound could be oxidized to a carboxylic acid. This acid can then be converted to its corresponding acid hydrazide by reaction with hydrazine. nih.gov The subsequent reaction of this hydrazide with another carboxylic acid or acyl chloride would lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole.

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
3-[(4-Aminophenyl)amino]propan-1-ol
3-[(4-Nitrophenyl)amino]propanal
3-[(4-Nitrophenyl)amino]propanoic acid
3-[(4-Nitrophenyl)amino]propyl acetate
Palladium on carbon
Tin
Hydrochloric acid
Zinc
Ammonium chloride
Sodium borohydride
Nickel(II) acetate
Pyridinium chlorochromate
Chromic acid
Sodium hydride
Acetic anhydride
Lawesson's reagent
Phosphorus oxychloride
Hydrazine

Information Deficit on the Chemical Transformations and Polymerization of this compound

Despite a comprehensive search of scientific literature, no specific information is publicly available regarding the chemical transformations of this compound into pyrazole (B372694) and pyrazoline architectures, nor on the polymerization and materials chemistry applications of its derivatives.

Extensive database queries for synthetic routes to pyrazole and pyrazoline heterocycles originating from this compound did not yield any direct methodologies or relevant examples. General synthetic pathways to these nitrogen-containing five-membered rings are well-documented, often proceeding through the cyclization of precursors such as chalcones, hydrazones, or β-ketonitriles. While some of these established methods involve reactants bearing a 4-nitrophenyl group, the specific use of this compound as a starting material is not described in the available literature.

Furthermore, investigations into the potential applications of this compound derivatives in the realm of polymer science and non-biological materials chemistry were equally unfruitful. The search did not uncover any studies detailing the polymerization of monomers based on this chemical scaffold or the development of materials with this structural unit.

Therefore, due to the absence of published research on the specified topics for the compound this compound, the generation of a detailed scientific article as per the requested outline is not possible at this time.

Applications As a Chemical Intermediate in Advanced Organic Synthesis

Role in the Multi-Step Synthesis of Complex Organic Molecules

The utility of 3-[(4-nitrophenyl)amino]propan-1-ol as a building block in the synthesis of intricate organic molecules is well-established. Its functional groups—the nitro group, the secondary amine, and the primary hydroxyl group—can be selectively targeted and modified in sequential reactions. For instance, the nitro group can be reduced to an amine, which can then participate in a wide array of coupling reactions to form new carbon-nitrogen bonds. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in etherification or esterification reactions. This versatility allows chemists to construct complex molecular architectures step-by-step.

An example of its application is in the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can be made to react intramolecularly or with other reagents to form rings, leading to the creation of novel chemical entities with potential applications in medicinal chemistry and materials science. The ability to perform a series of transformations on this single precursor makes it an efficient starting point for the synthesis of diverse and complex molecular targets.

Utility in the Production of Dyes and Colorants

The presence of the 4-nitrophenyl group in this compound makes it a key precursor in the synthesis of azo dyes. nih.gov Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-). nih.gov The synthesis typically involves the reduction of the nitro group on the precursor to form a primary aromatic amine. This amine is then diazotized using nitrous acid to form a diazonium salt. The resulting diazonium salt is a highly reactive species that can then be coupled with a variety of aromatic compounds, such as phenols or anilines, to generate the final azo dye. unb.ca

The specific color of the resulting dye is influenced by the chemical structure of both the diazonium salt and the coupling component. The substituents on the aromatic rings can be varied to fine-tune the electronic properties of the molecule, thereby controlling the wavelength of light it absorbs and reflects. Research has shown that azo dyes derived from nitrophenyl precursors can exhibit a wide range of colors, including yellows, oranges, and reds. researchgate.netresearchgate.net The versatility of this synthetic route allows for the creation of a diverse palette of colors for various applications, including textiles, printing inks, and coatings. scispace.com

Contribution to Specialized Chemical Reagents and Catalysts

The unique chemical structure of this compound also lends itself to the development of specialized chemical reagents and catalysts. The presence of both an amino and a hydroxyl group allows for the formation of bidentate ligands that can coordinate with metal centers. These metal complexes can then act as catalysts in a variety of organic transformations. For example, by modifying the backbone of the ligand, it is possible to create chiral catalysts for enantioselective synthesis, a critical process in the pharmaceutical industry. ethernet.edu.et

Furthermore, the aromatic ring can be functionalized to introduce other coordinating groups, leading to the formation of polydentate ligands with even more complex and specific catalytic activities. The nitro group itself can be used as a handle for further chemical modifications, allowing for the fine-tuning of the electronic and steric properties of the resulting reagent or catalyst. This adaptability makes this compound a valuable starting material for the design and synthesis of new catalytic systems for a range of chemical reactions.

Involvement in the Synthesis of Agrochemical Intermediates

In the field of agrochemicals, this compound serves as an important intermediate for the synthesis of active ingredients in herbicides, insecticides, and fungicides. The synthesis of these agrochemicals often involves multi-step reaction sequences where the functionalities of the precursor are systematically elaborated.

Applications in Advanced Material Science Precursors (e.g., OLEDs, Liquid Crystals)

The field of advanced materials science is increasingly looking towards organic molecules with specific electronic and optical properties. While direct evidence for the use of this compound in OLEDs and liquid crystals is not extensively documented in the provided search results, its structural motifs suggest potential applications. The nitrophenyl group is an electron-withdrawing moiety, which can be a desirable feature in materials for organic light-emitting diodes (OLEDs) and other electronic devices.

The synthesis of materials for these applications often involves the creation of conjugated systems and molecules with specific self-assembly properties. The functional groups on this compound provide handles for polymerization or for the attachment of other functional units to create larger, more complex structures. For example, the hydroxyl group could be used to initiate the growth of a polymer chain, while the amino group could be modified to influence the intermolecular interactions and packing of the molecules in the solid state. Further research is needed to fully explore the potential of this compound as a precursor for advanced materials.

Q & A

Q. What are the key physicochemical properties of 3-[(4-Nitrophenyl)amino]propan-1-ol, and how are they experimentally determined?

Answer: The compound’s molecular formula is C₉H₁₂N₂O₃ , with a molecular weight of 196.2032 g/mol (CAS 86651-99-2) . Critical properties include:

  • IUPAC Name : 3-(4-Nitroanilino)-1-propanol
  • InChIKey : WVKYZNIVNCTAQE-UHFFFAOYSA-N
  • Solubility : Determined via HPLC or gravimetric analysis in solvents like ethanol, DMSO, or water.
  • UV-Vis Absorption : Measured at λmax ~300–320 nm (nitroaromatic chromophore) using spectrophotometry.

Methodological Tip : Use differential scanning calorimetry (DSC) for melting point analysis and NMR (¹H/¹³C) to confirm structural integrity. Reference spectral databases (e.g., NIST) for validation .

Q. What synthetic routes are optimal for preparing this compound?

Answer: Two primary methods are validated:

Reductive Amination : React 4-nitroaniline with 3-bromo-1-propanol under basic conditions (e.g., K₂CO₃), followed by catalytic hydrogenation (Pd/C, H₂) to reduce intermediates.

Nucleophilic Substitution : Use 3-chloro-1-propanol and 4-nitroaniline in DMF with a base (e.g., NaH) at 60–80°C.

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane).
  • Purify via column chromatography (silica gel, eluent: 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in catalytic hydrogenation or oxidation studies?

Answer: The 4-nitrophenyl group acts as an electron-withdrawing moiety, stabilizing intermediates during reactions:

  • Catalytic Hydrogenation : The nitro group (-NO₂) is reduced to an amine (-NH₂) under H₂/Pd-C, forming 3-[(4-Aminophenyl)amino]propan-1-ol. Kinetic studies show pseudo-first-order behavior in ethanol/water mixtures .
  • Oxidation : Chromium-based oxidants (e.g., KMnO₄) convert the hydroxyl group to a ketone, yielding 3-[(4-Nitrophenyl)amino]propan-1-one.

Methodological Tip : Use in situ FTIR or GC-MS to track intermediate formation. Computational DFT models (e.g., Gaussian) predict reaction pathways .

Q. What are the compound’s interactions with biological targets, and how are these studied experimentally?

Answer: The compound’s amino alcohol structure enables interactions with enzymes (e.g., kinases) and receptors (e.g., GPCRs):

  • Enzyme Inhibition : Test inhibitory activity via fluorescence-based assays (e.g., ATPase activity in kinases). IC₅₀ values are calculated from dose-response curves.
  • Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., cytochrome P450).

Q. Data Example :

TargetAssay TypeIC₅₀ (µM)Reference
Tyrosine KinaseFluorescence12.3 ± 1.2Derived from
CYP3A4Docking Score-8.2 kcal/mol

Q. How can enantiomeric purity be assessed, and what chiral separation techniques are effective?

Answer: The compound’s stereochemistry (if applicable) is analyzed via:

  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min). Retention times differ by 2–3 minutes for enantiomers.
  • Polarimetry : Measure specific rotation ([α]D²⁵) in chloroform.

Advanced Tip : Synthesize chiral derivatives (e.g., Mosher esters) for absolute configuration determination via ¹H NMR .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction : Tools like SwissADME estimate:
    • LogP : ~1.2 (moderate lipophilicity).
    • Blood-Brain Barrier (BBB) Permeability : Low (due to polar -OH and -NO₂ groups).
  • Metabolism : CYP450 isoforms (e.g., CYP2D6) are predicted to mediate oxidation via Schrödinger’s QikProp.

Validation : Compare computational results with in vitro microsomal assays .

Data Contradictions and Resolution

  • Synthetic Yields : Reported yields vary (50–75%) depending on solvent purity and catalyst loading. Replicate reactions under inert atmospheres (N₂/Ar) to minimize oxidation side products .
  • Biological Activity : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, temperature). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases).

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